molecular formula C12H9BN2O2 B13362643 (1,10-Phenanthrolin-5-yl)boronic acid CAS No. 1258867-75-2

(1,10-Phenanthrolin-5-yl)boronic acid

Cat. No.: B13362643
CAS No.: 1258867-75-2
M. Wt: 224.02 g/mol
InChI Key: DEFOXXHNSAHUQZ-UHFFFAOYSA-N
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Description

(1,10-Phenanthrolin-5-yl)boronic acid is a boronic acid derivative with the chemical formula C12H9BN2O2. It is a white solid that can dissolve in organic solvents such as acetonitrile and dimethyl sulfoxide. This compound is commonly used in organic synthesis, particularly as a ligand or catalyst in metal-organic chemistry and transition metal-catalyzed reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,10-Phenanthrolin-5-yl)boronic acid typically involves the reaction of boronic acid with the corresponding organic compound under suitable conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between boronic acids and halides .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (1,10-Phenanthrolin-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include boronic esters, boronic acids, and various substituted derivatives .

Scientific Research Applications

(1,10-Phenanthrolin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,10-Phenanthrolin-5-yl)boronic acid involves its ability to form stable complexes with metal ions. This chelating property allows it to participate in various catalytic and coordination reactions. The molecular targets and pathways involved include the formation of metal-ligand complexes, which can facilitate various chemical transformations .

Comparison with Similar Compounds

Uniqueness: (1,10-Phenanthrolin-5-yl)boronic acid is unique due to its dual functionality as both a boronic acid and a phenanthroline derivative. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

1258867-75-2

Molecular Formula

C12H9BN2O2

Molecular Weight

224.02 g/mol

IUPAC Name

1,10-phenanthrolin-5-ylboronic acid

InChI

InChI=1S/C12H9BN2O2/c16-13(17)10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7,16-17H

InChI Key

DEFOXXHNSAHUQZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C3=C1C=CC=N3)N=CC=C2)(O)O

Origin of Product

United States

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